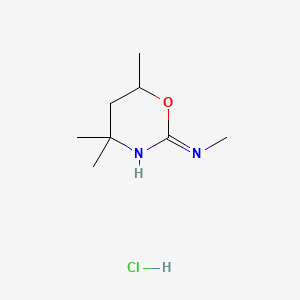

4H-1,3-Oxazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-, monohydrochloride

Description

The compound 4H-1,3-Oxazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-, monohydrochloride is a substituted 1,3-oxazine derivative characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The structure includes:

- A 5,6-dihydro backbone, indicating partial saturation of the ring.

- Four methyl groups at positions N, 4, 4, and 4.

- A monohydrochloride salt form, enhancing solubility and stability.

These analogs suggest that methyl and aryl substituents critically influence properties like polarity, molecular weight (~250–350 g/mol), and pharmacological activity.

Properties

CAS No. |

72549-82-7 |

|---|---|

Molecular Formula |

C8H17ClN2O |

Molecular Weight |

192.68 g/mol |

IUPAC Name |

N,4,4,6-tetramethyl-1,3-oxazinan-2-imine;hydrochloride |

InChI |

InChI=1S/C8H16N2O.ClH/c1-6-5-8(2,3)10-7(9-4)11-6;/h6H,5H2,1-4H3,(H,9,10);1H |

InChI Key |

WYKCOZHUFJQRBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC(=NC)O1)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Overview

| Parameter | Details |

|---|---|

| Chemical Name | 4H-1,3-Oxazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-, monohydrochloride |

| Molecular Formula | C8H16N2O·HCl (approximate, considering hydrochloride) |

| Molecular Weight | ~155-160 g/mol (base compound ~141.21 g/mol + HCl) |

| CAS Registry Number | 26939-18-4 (related tetramethyl oxazine) |

| Structural Features | 1,3-Oxazine ring, dihydro (saturated at 5,6 positions), tetramethyl substitution at N,4,4,6 positions, amine hydrochloride salt |

| Synonyms | 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine monohydrochloride |

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4H-1,3-Oxazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-, monohydrochloride generally involves the construction of the 1,3-oxazine heterocyclic ring followed by amination and salt formation steps. The key synthetic steps include:

- Formation of the 1,3-oxazine ring via cyclization reactions involving amino alcohols or amino ethers with appropriate carbonyl precursors.

- Introduction of methyl substituents at specific ring positions through alkylation or by using substituted starting materials.

- Conversion of the free amine to the hydrochloride salt by treatment with hydrochloric acid.

Specific Synthetic Routes

Cyclization of Amino Alcohols with Ketones or Aldehydes

One common approach is the condensation of a suitably substituted amino alcohol with a ketone or aldehyde bearing methyl groups to form the oxazine ring through intramolecular cyclization.

- Example Reaction : A 2-amino-1-propanol derivative reacts with a methyl-substituted aldehyde under acidic or basic catalysis to form the 1,3-oxazine ring.

- Reaction Conditions : Typically reflux in an inert solvent such as toluene or ethanol, sometimes with azeotropic removal of water to drive the cyclization equilibrium.

- Outcome : Formation of 5,6-dihydro-4H-1,3-oxazine with methyl substitutions at ring carbons.

Alkylation of 1,3-Oxazin-2-amine Precursors

Methyl groups at nitrogen and ring carbons (N,4,4,6 positions) can be introduced via controlled alkylation:

- Reagents : Methyl iodide or methyl sulfate in the presence of a base.

- Conditions : Mild heating in polar aprotic solvents like dimethylformamide (DMF).

- Note : Careful control of stoichiometry is necessary to avoid over-alkylation.

Formation of the Monohydrochloride Salt

The free base 4H-1,3-oxazin-2-amine derivative is converted into its hydrochloride salt by:

- Procedure : Addition of equimolar hydrochloric acid in a suitable solvent such as isopropyl alcohol or ethyl acetate.

- Isolation : The salt precipitates out and is collected by filtration.

- Purification : Recrystallization from solvents like isopropyl acetate or methanol to enhance purity.

This salt formation step improves compound stability and facilitates handling.

Data Tables Summarizing Preparation Parameters

| Step | Reagents/Conditions | Solvents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Amino alcohol + methyl-substituted aldehyde | Toluene, ethanol | Reflux (80-110 °C) | 70-85 | Water removal to drive reaction |

| Alkylation (methylation) | Methyl iodide, base (e.g., K2CO3) | DMF | 50-70 °C | 60-75 | Controlled to avoid polyalkylation |

| Salt formation | HCl (1 eq) | Isopropyl alcohol | Room temperature | 90-95 | Precipitation and recrystallization |

Research Discoveries and Process Optimization

- Catalyst Use : While classical methods rely on acid or base catalysis, recent research indicates that Lewis acid catalysts can enhance cyclization efficiency and selectivity for the oxazine ring formation.

- Solvent Effects : Polar aprotic solvents favor alkylation steps, while alcohols are preferred for salt formation due to better solubility and crystallization properties.

- pH Control : The hydrochloride salt formation is optimized at a pH range of 4.0-6.0 to maximize yield and purity, as indicated in related hydrochloride salt preparations of similar heterocycles.

- Temperature Control : Mild temperatures prevent decomposition of sensitive intermediates and reduce side reactions.

Perspectives from Varied Sources

- Patent Literature : Patents describe multi-step syntheses involving palladium-catalyzed coupling reactions for related oxazine derivatives, indicating the potential for advanced synthetic methodologies to access substituted oxazines with high regioselectivity and yield.

- Chemical Databases : PubChem and NIST provide structural and physicochemical data but limited direct synthetic protocols; however, they confirm the molecular identity and properties relevant for synthesis planning.

- Academic Research : Studies emphasize the importance of stereochemistry and substitution patterns in biological activity, driving the need for precise synthetic control in methylation and ring formation steps.

Summary Table: Key Preparation Methods for 4H-1,3-Oxazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-, Monohydrochloride

| Preparation Stage | Methodology | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Ring Formation | Cyclization of amino alcohol + aldehyde | Substituted amino alcohol, methyl aldehyde | Reflux in toluene/ethanol | 1,3-Oxazine ring with methyl groups |

| Methyl Substitution | Controlled alkylation | Methyl iodide, base | 50-70 °C, DMF | Tetramethyl substitution |

| Salt Formation | Acid-base reaction | HCl in isopropyl alcohol | Room temperature | Monohydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-2-methylamino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

5,6-Dihydro-2-methylamino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-2-methylamino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may modulate enzyme activity or interact with cellular receptors to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs in the 1,3-Oxazine Family

The following table compares key structural and functional differences:

Key Observations:

- Chlorophenyl ethenyl derivatives exhibit higher PSA values, suggesting improved solubility and bioavailability .

Heterocyclic Variants: Thiazines and Oxadiazines

- Xylazine (4H-1,3-thiazine derivative): Replaces oxygen with sulfur in the heterocycle, significantly altering electronic properties. Xylazine is a veterinary sedative with α₂-adrenergic agonist activity, highlighting the pharmacological impact of heteroatom substitution .

- 1,3,5-Oxadiazines : Synthesized via dehydrosulfurization methods, these compounds exhibit trichloromethyl and aryl substituents, enabling diverse reactivity in organic synthesis .

Biological Activity

4H-1,3-Oxazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-, monohydrochloride (CAS Number: 72549-82-7) is a compound with a unique oxazine structure that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, enzyme inhibition, and molecular interactions.

- Molecular Formula : C8H17ClN2O

- Molar Mass : 192.686 g/mol

- Structural Characteristics : The compound features a tetramethyl group and an oxazine ring which may influence its biological interactions.

Cytotoxicity

Recent studies have indicated that derivatives of oxazines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- HeLa Cells : The compound demonstrated an IC50 value of approximately 10.46 μM/mL against HeLa cells, indicating potent cytotoxic activity. This suggests that modifications to the oxazine structure can enhance its efficacy against cancer cells .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

- α-Glucosidase Inhibition : The compound showed significant inhibition of α-glucosidase with values around 52.54 μM, which is relevant for diabetes management as it may help in controlling blood sugar levels .

Molecular Interactions

Molecular docking studies suggest that the compound can interact with DNA and other biomolecules:

- DNA Binding Affinity : The compound's ability to intercalate into DNA was assessed through competitive experiments with ethidium bromide (EB), showing promising binding affinity . This interaction could lead to its potential use in cancer therapies by disrupting DNA replication in rapidly dividing cells.

Study on HeLa Cells

A comprehensive study evaluated the cytotoxic effects of various oxazine derivatives on HeLa cells. Results indicated that:

- Compounds similar to 4H-1,3-Oxazin-2-amine exhibited a range of IC50 values, with some derivatives being more effective than others. The structure-activity relationship (SAR) revealed that modifications in the side chains significantly influenced cytotoxicity and selectivity towards cancer cells .

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibition properties of the compound:

- The study highlighted that certain oxazine derivatives could inhibit α-glucosidase effectively while maintaining lower toxicity towards normal cell lines compared to traditional inhibitors like acarbose. This positions them as potential candidates for further development in diabetes treatment .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H17ClN2O |

| Molar Mass | 192.686 g/mol |

| IC50 against HeLa cells | ~10.46 μM/mL |

| α-Glucosidase Inhibition | 52.54 μM |

| Binding Affinity to DNA | Moderate (K sv values) |

Q & A

Q. What are the optimal synthetic routes for preparing 4H-1,3-Oxazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-, monohydrochloride?

- Methodological Answer : The synthesis typically involves cyclization of precursor amines with carbonyl-containing reagents. For example, stepwise coupling of substituted amines with chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) followed by HCl-mediated salt formation can yield the monohydrochloride derivative. Key intermediates should be purified via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials . Reaction optimization, such as adjusting stoichiometry or using catalysts like triethylamine, may improve yields. Confirm purity at each step using TLC or HPLC .

Q. How can spectroscopic techniques (e.g., FT-IR, LC-MS) be employed to characterize this compound?

- Methodological Answer :

- FT-IR : Identify characteristic peaks such as N-H stretching (3436 cm⁻¹ for primary amines) and C-O-C asymmetric stretching (1072 cm⁻¹) to confirm oxazine ring formation .

- LC-MS : Use electrospray ionization (ESI) in positive mode to detect the molecular ion peak ([M+H]⁺). Compare observed m/z values with theoretical masses (e.g., molecular weight ± 0.5 Da). Internal standards (e.g., deuterated analogs) can enhance quantification accuracy .

- NMR : ¹H NMR in DMSO-d₆ can resolve methyl groups (δ 1.2–1.5 ppm) and dihydro-oxazine protons (δ 3.8–4.2 ppm). Assign stereochemistry via NOESY if chiral centers are present .

Advanced Research Questions

Q. How can discrepancies in purity assessments between HPLC and LC-MS be resolved?

- Methodological Answer : Discrepancies may arise due to ion suppression in LC-MS or UV-inactive impurities in HPLC. Cross-validate results using orthogonal methods:

- HPLC-DAD : Use a diode array detector to identify UV-absorbing impurities.

- LC-MS/MS : Employ tandem MS to fragment ions and confirm molecular identity (e.g., product ion scans for characteristic fragments).

- Internal Standards : Spike with isotopically labeled analogs (e.g., ¹³C or deuterated compounds) to correct for matrix effects .

- Data Triangulation : Combine quantitative results with FT-IR and NMR to confirm structural integrity .

Q. What strategies can improve yield in multi-step syntheses of this compound?

- Methodological Answer :

- Step Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity). For cyclization steps, microwave-assisted synthesis may reduce reaction time .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Purification : Implement column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates. For the final product, use preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water .

Q. How can structure-activity relationships (SAR) be established for biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogenation at the oxazine ring or methyl group replacement).

- Biological Assays : Test antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative strains. Compare with reference compounds like 6-(4-methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-amine .

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities for target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What advanced chromatographic methods are suitable for quantifying trace impurities?

- Methodological Answer :

- UPLC-MS/MS : Use ultra-performance liquid chromatography with a BEH C18 column (1.7 µm particles) and a 5-minute gradient (5–95% acetonitrile) for high-resolution separation. Detect impurities at sub-ppm levels via multiple reaction monitoring (MRM) .

- Chiral HPLC : Resolve enantiomeric impurities using a Chiralpak IA column and isocratic elution (hexane/isopropanol 90:10).

- Validation : Follow ICH guidelines for linearity (R² > 0.995), LOQ (<0.1%), and recovery (90–110%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.